molecular formula C5H3INNaO2S B13650896 Sodium 3-iodopyridine-2-sulfinate

Sodium 3-iodopyridine-2-sulfinate

Cat. No.: B13650896
M. Wt: 291.04 g/mol
InChI Key: RAHISPGQEUHGCA-UHFFFAOYSA-M
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Description

Sodium 3-iodopyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃INNaO₂S. It is a sodium salt of 3-iodopyridine-2-sulfinic acid and is primarily used in organic synthesis as a versatile building block for various chemical reactions. This compound is particularly valuable due to its ability to introduce sulfonyl groups into organic molecules, making it a crucial reagent in the synthesis of complex organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-iodopyridine-2-sulfinate typically involves the reaction of 3-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows: [ \text{3-Iodopyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-iodopyridine-2-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: It can be reduced to form sulfides or thiols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed:

    Substitution Reactions: Products include various sulfonylated derivatives.

    Oxidation Reactions: Products include sulfonic acids and sulfonates.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

Sodium 3-iodopyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-iodopyridine-2-sulfinate involves the formation of sulfonyl radicals under specific reaction conditions. These radicals can then participate in various chemical transformations, including radical addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium methanesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium 3-iodopyridine-2-sulfinate is unique due to the presence of both the iodopyridine and sulfinate functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to other sulfinates. For example, sodium benzenesulfinate primarily undergoes sulfonylation reactions, while this compound can also participate in iodination and pyridine-specific reactions .

Properties

Molecular Formula

C5H3INNaO2S

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;3-iodopyridine-2-sulfinate

InChI

InChI=1S/C5H4INO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

RAHISPGQEUHGCA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)S(=O)[O-])I.[Na+]

Origin of Product

United States

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